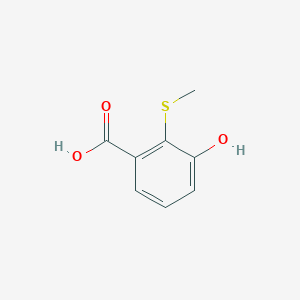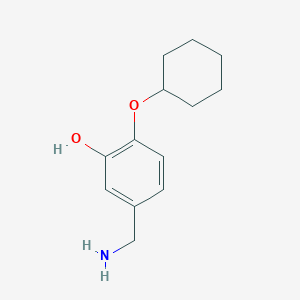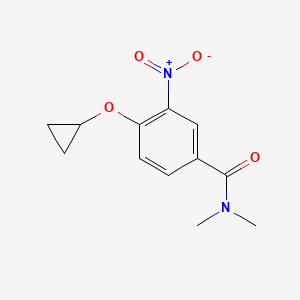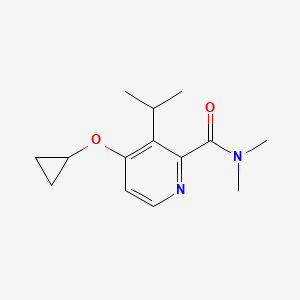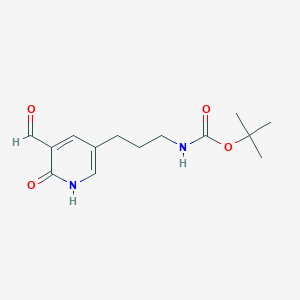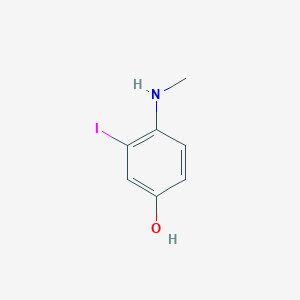
2-(Dimethylamino)-4-hydroxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dimethylamino)-4-hydroxybenzamide is an organic compound with a molecular formula of C9H12N2O2 It is characterized by the presence of a dimethylamino group and a hydroxy group attached to a benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-4-hydroxybenzamide typically involves the reaction of 4-hydroxybenzoic acid with dimethylamine. The reaction is carried out under acidic conditions to facilitate the formation of the amide bond. The general reaction scheme is as follows:
Starting Materials: 4-hydroxybenzoic acid and dimethylamine.
Reaction Conditions: Acidic medium, typically using hydrochloric acid.
Procedure: The 4-hydroxybenzoic acid is dissolved in a suitable solvent, such as ethanol, and dimethylamine is added dropwise. The mixture is stirred at room temperature for several hours until the reaction is complete.
Purification: The product is isolated by filtration and purified by recrystallization from ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Dimethylamino)-4-hydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The amide group can be reduced to form an amine.
Substitution: The dimethylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzamides.
Applications De Recherche Scientifique
2-(Dimethylamino)-4-hydroxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of dyes and pigments.
Mécanisme D'action
The mechanism of action of 2-(Dimethylamino)-4-hydroxybenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of inflammatory mediators or modulation of neurotransmitter release.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxybenzamide: Lacks the dimethylamino group, resulting in different chemical properties.
2-(Dimethylamino)benzamide: Lacks the hydroxy group, affecting its reactivity and applications.
4-Dimethylaminobenzoic Acid: Contains a carboxylic acid group instead of an amide group.
Uniqueness
2-(Dimethylamino)-4-hydroxybenzamide is unique due to the presence of both the dimethylamino and hydroxy groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H12N2O2 |
|---|---|
Poids moléculaire |
180.20 g/mol |
Nom IUPAC |
2-(dimethylamino)-4-hydroxybenzamide |
InChI |
InChI=1S/C9H12N2O2/c1-11(2)8-5-6(12)3-4-7(8)9(10)13/h3-5,12H,1-2H3,(H2,10,13) |
Clé InChI |
MNVWYHRTSPFACA-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=C(C=CC(=C1)O)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


